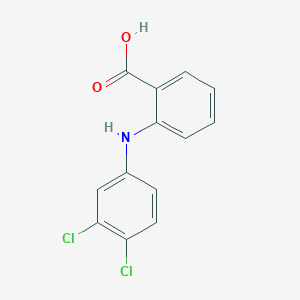

2-(3,4-Dichloroanilino)benzoic acid

Descripción general

Descripción

2-(3,4-Dichloroanilino)benzoic acid, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain, inflammation, and fever. It is a potent inhibitor of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in the inflammatory response. Diclofenac is available in various formulations, including tablets, capsules, injections, and topical gels.

Aplicaciones Científicas De Investigación

Thermodynamic Properties and Phase Behavior

- Thermodynamic Study of Benzoic Acids : Benzoic acid and its derivatives, including chlorobenzoic acids, are crucial in pharmaceutical research for understanding the thermodynamic phase behavior in drug substances. The study by Reschke et al. (2016) used a model to predict the solubility and phase equilibria of mixtures containing pharmaceuticals, which could be relevant to 2-(3,4-Dichloroanilino)benzoic acid (Reschke et al., 2016).

Applications in Polyaniline Doping

- Polyaniline Doped by Benzoic Acid Derivatives : Benzoic acid and its derivatives, such as chlorobenzoic acids, have been explored as dopants for polyaniline, which is significant in developing conductive polymers. The research by Amarnath and Palaniappan (2005) highlights the potential of these compounds in enhancing the conductivity of polyaniline, which might extend to 2-(3,4-Dichloroanilino)benzoic acid (Amarnath & Palaniappan, 2005).

Photodecomposition Studies

- Photodecomposition of Chlorobenzoic Acids : The study of the photodecomposition of chlorobenzoic acids, as conducted by Crosby and Leitis (1969), is relevant for understanding the environmental impact and degradation pathways of 2-(3,4-Dichloroanilino)benzoic acid. This research offers insights into how sunlight and UV irradiation can affect these compounds (Crosby & Leitis, 1969).

Electrochemical Reduction Studies

- Electrochemical Behavior in Organic Solvents : The study by Andruzzi et al. (1970) on the electrochemical reduction of organic compounds in dimethylformamide can provide insights into the electrochemical properties of 2-(3,4-Dichloroanilino)benzoic acid, especially regarding its behavior in different solvents (Andruzzi et al., 1970).

Polymers and Materials Science

- Liquid-Crystalline Complexes of Benzoic Acid Derivatives : Research by Kishikawa, Hirai, and Kohmoto (2008) on benzoic acid derivatives in liquid-crystalline complexes highlights the application of these compounds in advanced materials science. This research could be extended to explore the properties of 2-(3,4-Dichloroanilino)benzoic acid in such contexts (Kishikawa, Hirai, & Kohmoto, 2008).

Environmental Impact and Controversy

- Benzoic Acid in the Environment : The study by del Olmo, Calzada, and Nuñez (2017) discusses the widespread occurrence of benzoic acid and its derivatives, including environmental distribution and potential health concerns. This research is crucial for understanding the environmental impact of 2-(3,4-Dichloroanilino)benzoic acid (del Olmo, Calzada, & Nuñez, 2017).

Water Treatment and Purification

- Purification of Water with Chlorobenzoic Acids : Research by Matthews (1990) on the use of TiO2 suspensions for purifying water containing chlorobenzoic acids offers insights into potential water treatment applications for 2-(3,4-Dichloroanilino)benzoic acid (Matthews, 1990).

Safety and Hazards

While specific safety and hazard information for 2-(3,4-Dichloroanilino)benzoic acid is not available, general precautions for handling similar chemicals include avoiding contact with skin and eyes, not breathing dust, and not ingesting the chemical . If swallowed, immediate medical assistance should be sought .

Direcciones Futuras

While specific future directions for 2-(3,4-Dichloroanilino)benzoic acid are not available, research on benzoic acid decarboxylases, which are related compounds, suggests that enhancing the carboxylation efficiency of reversible benzoic acid decarboxylases could be a promising area of future research . This could potentially be achieved by understanding and exploiting the interaction of enzymes with substrates and products in the forward and reverse reactions .

Propiedades

IUPAC Name |

2-(3,4-dichloroanilino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9Cl2NO2/c14-10-6-5-8(7-11(10)15)16-12-4-2-1-3-9(12)13(17)18/h1-7,16H,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAQNKCAJXIRASZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)NC2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(3,4-Dichlorophenyl)amino]benzoic acid | |

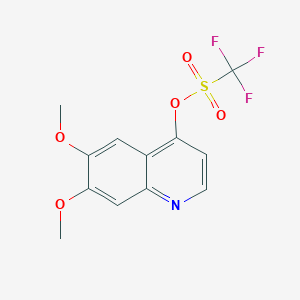

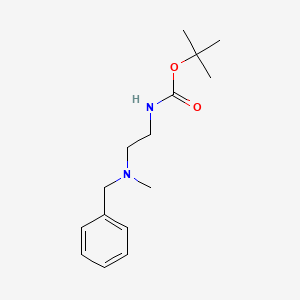

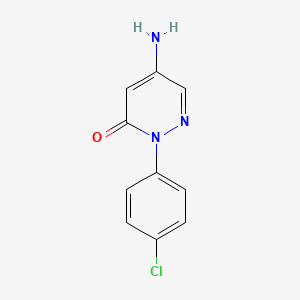

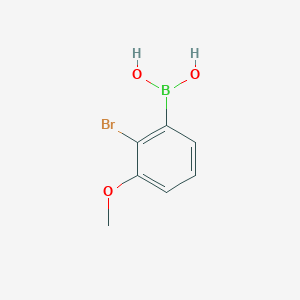

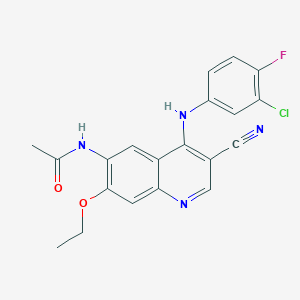

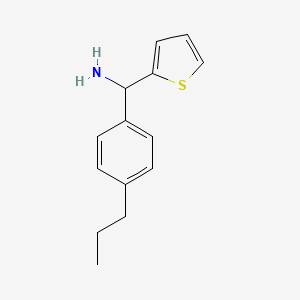

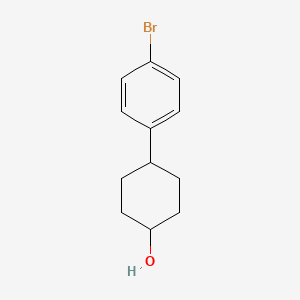

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

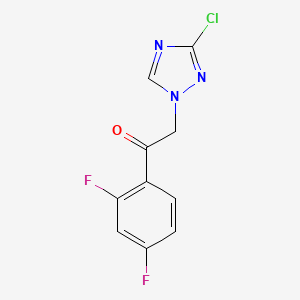

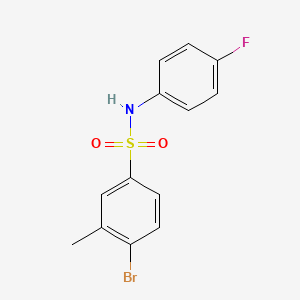

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-N,3-N,6-N,6-N-Tetraphenyl-9,9'-spirobi[fluorene]-3,6-diamine](/img/structure/B3287909.png)

![Methyl 6-bromo-7-hydroxybenzo[d][1,3]dioxole-5-carboxylate](/img/structure/B3287924.png)

![1-(Methylsulfonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3287941.png)

![5-phenylimidazo[1,5-a]pyrazin-8(7H)-one](/img/structure/B3287953.png)

![2(1H)-Pyrazinone, 5-bromo-1-[(4-methoxyphenyl)methyl]-](/img/structure/B3287954.png)